Superior Therapeutic Index in Antiarrhythmic Activity Compared to Lidocaine
Derivatives of 3,4,5-trimethoxybenzamide demonstrate a significantly improved therapeutic index over the standard antiarrhythmic agent lidocaine in an in vivo rat model. This indicates a wider margin of safety and potential for improved clinical outcomes [1].
| Evidence Dimension | Therapeutic Index (LD50/ED50) against aconitine-induced arrhythmia |
|---|---|
| Target Compound Data | Derivative Ⅰc: 22.6 |
| Comparator Or Baseline | Lidocaine: 2.6 |
| Quantified Difference | 8.7-fold higher therapeutic index |
| Conditions | Rat model, aconitine-induced arrhythmia |
Why This Matters
This demonstrates that 3,4,5-trimethoxybenzamide derivatives can be engineered for safer and more effective antiarrhythmic therapy compared to a widely used clinical drug, making it a high-value scaffold for cardiovascular drug development.
- [1] Liu Y, Zhou Z, Gu K, Liang G. STUDIES ON ANTIARRHYTHMICS Ⅰ.SYNTHESIS OF 3,4,5-TRIMETHOXYBENZAMIDE DERIVATIVES. Acta Pharmaceutica Sinica. 1981;16(2):158-160. View Source
